4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol
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Overview
Description
4-Ethyl-1,3-dimethyl-1H-pyrazol-5-ol is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol typically involves the condensation of ethyl acetoacetate with hydrazine hydrate, followed by cyclization and subsequent alkylation. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1,3-dimethyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
4-Ethyl-1,3-dimethyl-1H-pyrazol-5-ol has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The compound can also modulate signaling pathways by affecting the activity of key enzymes involved in these pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-5-phenyl-1H-pyrazole: Similar structure but with a phenyl group instead of an ethyl group.
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of a hydroxyl group.
Uniqueness
4-Ethyl-1,3-dimethyl-1H-pyrazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H12N2O |
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Molecular Weight |
140.18 g/mol |
IUPAC Name |
4-ethyl-2,5-dimethyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C7H12N2O/c1-4-6-5(2)8-9(3)7(6)10/h8H,4H2,1-3H3 |
InChI Key |
PNMKEAWVXAPSNM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NN(C1=O)C)C |
Origin of Product |
United States |
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